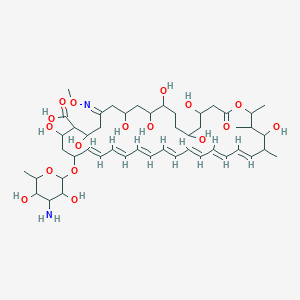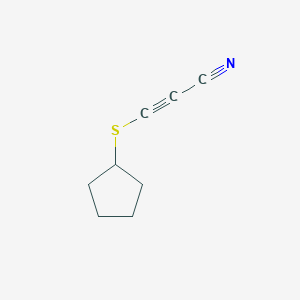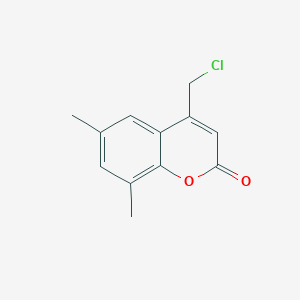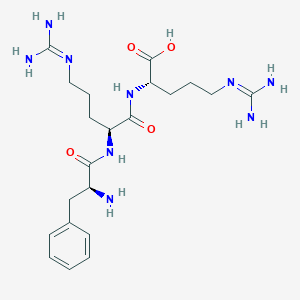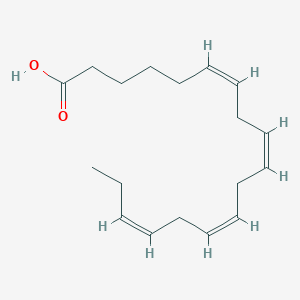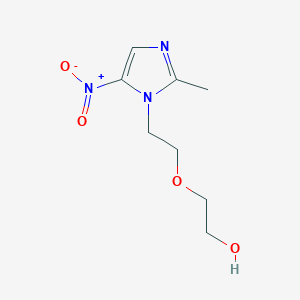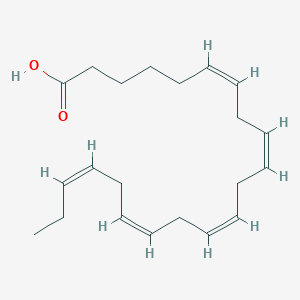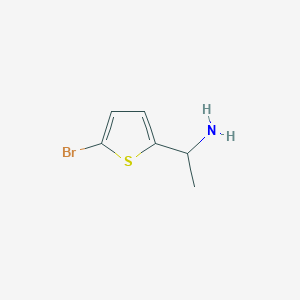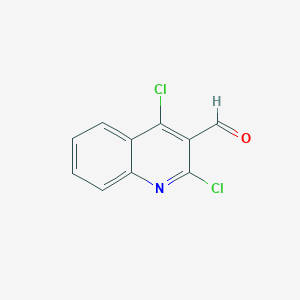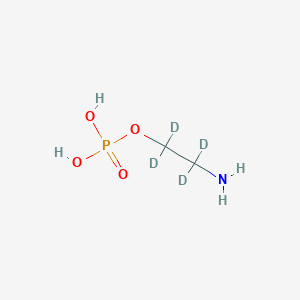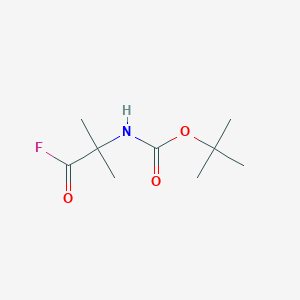
Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester, also known as Fmoc-L-2,3-diaminopropionic acid t-butyl ester, is a chemical compound that has been widely used in scientific research. This compound is a derivative of carbamic acid and is commonly used as a building block for the synthesis of peptides and other biologically active compounds. In
Mécanisme D'action
The mechanism of action of Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester is not well understood. However, it is believed that this compound acts as a nucleophile in peptide synthesis reactions, which allows it to react with other compounds to form new peptides. This compound is also believed to be involved in the formation of peptide bonds, which are essential for the synthesis of biologically active compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester have not been extensively studied. However, it is believed that this compound has no significant toxicity or other adverse effects on biological systems. This compound is also believed to be relatively stable under normal laboratory conditions, which makes it an ideal compound for use in peptide synthesis experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester in lab experiments include its high purity, stability, and ease of use. This compound is also relatively inexpensive and readily available from many chemical suppliers. However, the limitations of using this compound include its limited solubility in certain solvents, which can make it difficult to work with in certain experiments. Additionally, this compound may not be suitable for the synthesis of certain peptides that require other building blocks.
Orientations Futures
There are many future directions for the use of Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester in scientific research. One possible future direction is the synthesis of new peptides that contain the L-2,3-diaminopropionic acid residue, which may have potential therapeutic applications. Another possible future direction is the development of new methods for the synthesis of this compound, which may improve its purity, yield, and solubility. Finally, the use of this compound in combination with other building blocks may lead to the discovery of new biologically active compounds that have potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester involves the reaction of Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl esteriaminopropionic acid with t-butanol and carbonyldiimidazole. This reaction results in the formation of the desired compound as a white solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester has been widely used in scientific research as a building block for the synthesis of peptides and other biologically active compounds. This compound is particularly useful for the synthesis of peptides that contain the L-2,3-diaminopropionic acid residue, which is a rare amino acid that has been found in many biologically active peptides. The use of this compound in peptide synthesis has led to the discovery of many new biologically active compounds that have potential therapeutic applications.
Propriétés
Numéro CAS |
144168-04-7 |
|---|---|
Nom du produit |
Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester |
Formule moléculaire |
C9H16FNO3 |
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
tert-butyl N-(1-fluoro-2-methyl-1-oxopropan-2-yl)carbamate |
InChI |
InChI=1S/C9H16FNO3/c1-8(2,3)14-7(13)11-9(4,5)6(10)12/h1-5H3,(H,11,13) |
Clé InChI |
MBXVDUURWAPVDK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)F |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(C)C(=O)F |
Synonymes |
Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



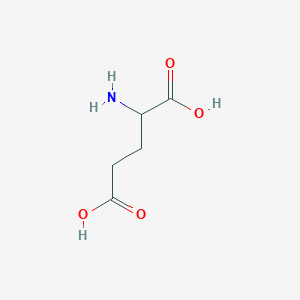
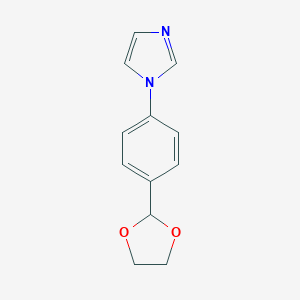
![4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B140087.png)
